The Cornerstone of Modern Medical Imaging: A Technical Guide to Dimethyl 5-(Propionylamino)isophthalate in Non-Ionic X-ray Contrast Media
The Cornerstone of Modern Medical Imaging: A Technical Guide to Dimethyl 5-(Propionylamino)isophthalate in Non-Ionic X-ray Contrast Media
Foreword: Unveiling the Unseen
In the landscape of modern diagnostic medicine, the ability to visualize the intricate workings of the human body is paramount. Non-ionic X-ray contrast media are indispensable tools in this endeavor, providing the clarity required for accurate diagnoses of a vast array of pathologies. At the heart of these critical agents lies a molecular scaffold, meticulously designed for optimal efficacy and patient safety. This technical guide delves into the chemistry and application of a key intermediate in the synthesis of these agents: dimethyl 5-(propionylamino)isophthalate . While its acetylated analog, a precursor to the widely used contrast agent Iohexol, is well-documented, the propionylamino derivative offers a unique perspective on the structure-activity relationships that govern the performance of these vital diagnostic drugs. This document serves as an in-depth resource for researchers, chemists, and drug development professionals, offering not just protocols, but a deeper understanding of the scientific rationale that drives the synthesis and application of these life-saving compounds.
The Central Intermediate: Synthesis and Characterization of Dimethyl 5-(Propionylamino)isophthalate
The journey to a non-ionic X-ray contrast agent begins with the synthesis of a stable, functionalized benzene ring. Dimethyl 5-(propionylamino)isophthalate serves as this foundational building block, providing the necessary anchor points for subsequent iodination and the introduction of hydrophilic side chains.
Synthetic Pathway: From Nitro to Propionylamino
The synthesis is a multi-step process that begins with the commercially available dimethyl 5-nitroisophthalate. The pathway is designed for high yield and purity, which are critical for pharmaceutical applications.
Step 1: Reduction of the Nitro Group
The initial step involves the reduction of the nitro group of dimethyl 5-nitroisophthalate to an amino group, yielding dimethyl 5-aminoisophthalate. This is a crucial transformation, as the resulting aniline derivative is the immediate precursor for acylation.
-
Reaction: Reduction of an aromatic nitro group.
-
Rationale: Catalytic hydrogenation is the preferred method due to its high efficiency and the clean nature of the reaction, producing water as the only byproduct. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation. The use of methanol as a solvent allows for good solubility of the starting material and the product.
Step 2: Acylation of the Amino Group
The newly formed amino group is then acylated using propionyl chloride to introduce the propionylamino side chain. This step is what defines the specific intermediate that is the focus of this guide.
-
Reaction: N-acylation of an aniline.
-
Rationale: The use of an acyl chloride provides a highly reactive electrophile for the acylation of the amine. A mild base, such as triethylamine, is used to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion and preventing protonation of the starting amine. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both reactants.
Below is a detailed, step-by-step protocol for the synthesis of dimethyl 5-(propionylamino)isophthalate.
Experimental Protocol: Synthesis of Dimethyl 5-(Propionylamino)isophthalate
Materials:
-
Dimethyl 5-nitroisophthalate
-
Methanol (anhydrous)
-
Palladium on carbon (10 wt. %)
-
Hydrogen gas
-
Dimethyl 5-aminoisophthalate
-
Dichloromethane (anhydrous)
-
Propionyl chloride
-
Triethylamine
Part A: Synthesis of Dimethyl 5-aminoisophthalate
-
In a hydrogenation vessel, dissolve dimethyl 5-nitroisophthalate (1.0 eq) in anhydrous methanol.
-
Carefully add 10% palladium on carbon (5 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude dimethyl 5-aminoisophthalate, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part B: Synthesis of Dimethyl 5-(Propionylamino)isophthalate
-
Dissolve dimethyl 5-aminoisophthalate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours, monitoring the reaction by TLC or HPLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure dimethyl 5-(propionylamino)isophthalate.
Characterization
The identity and purity of the synthesized dimethyl 5-(propionylamino)isophthalate must be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the methyl ester protons, and the protons of the propionyl group (ethyl protons and the amide proton). |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbons of the esters and the amide, and the carbons of the propionyl group. |
| FT-IR | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the esters and the amide, and aromatic C-H stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of dimethyl 5-(propionylamino)isophthalate. |
| Melting Point | A sharp and defined melting point range, indicative of high purity. |
Building the Contrast Agent: The Journey from Isophthalate to Tri-iodinated Amide
With the core intermediate in hand, the next stages of the synthesis focus on introducing the essential components for X-ray attenuation and biocompatibility: iodine atoms and hydrophilic side chains.
The Crucial Iodination Step
The benzene ring of dimethyl 5-(propionylamino)isophthalate is activated towards electrophilic substitution by the electron-donating propionylamino group. This allows for the regioselective introduction of three iodine atoms at the 2, 4, and 6 positions.
-
Reaction: Electrophilic aromatic iodination.
-
Rationale: A source of electrophilic iodine is required. A common method involves the use of iodine monochloride (ICl) or a mixture of an iodide salt and an oxidizing agent. The reaction conditions are carefully controlled to ensure complete tri-iodination without significant side product formation.
Amidation: Introducing Hydrophilicity
The final key transformation is the amidation of the two methyl ester groups. This is where the characteristic polyhydroxylated side chains of non-ionic contrast media are introduced. These side chains are crucial for imparting high water solubility and reducing the osmolality of the final compound, which in turn minimizes patient discomfort and adverse reactions.
-
Reaction: Amidation of esters.
-
Rationale: The reaction is typically carried out with an amino alcohol, such as 2-amino-1,3-propanediol, often in the presence of a catalyst or by heating. This step converts the ester functionalities into amide linkages, which are stable in vivo. The multiple hydroxyl groups on the side chains form hydrogen bonds with water, rendering the molecule highly water-soluble.
Workflow for Non-Ionic Contrast Media Synthesis
The overall synthetic pathway from dimethyl 5-(propionylamino)isophthalate to a generic non-ionic X-ray contrast agent is depicted in the following workflow diagram.
Caption: Synthetic pathway from dimethyl 5-nitroisophthalate to a non-ionic X-ray contrast agent.
Structure-Activity Relationship: The Significance of the Propionyl Group
The choice of the acyl group at the 5-position of the isophthalate ring is not arbitrary. It plays a subtle yet important role in the overall properties of the final contrast agent. While the acetyl group is present in the widely used contrast agent Iohexol, the use of a propionyl group offers a point of comparison and potential for modulation of the molecule's characteristics.
| Property | Influence of the Propionyl Group | Rationale |
| Lipophilicity | Slightly increases lipophilicity compared to an acetyl group. | The additional methylene group in the propionyl chain contributes to a minor increase in the molecule's nonpolar character. |
| Solubility | May slightly decrease aqueous solubility, but this is generally compensated for by the highly hydrophilic side chains. | The increased lipophilicity can have a marginal effect on the overall solubility. |
| Viscosity | Potentially a minor influence on the viscosity of the final contrast agent solution. | Molecular size and intermolecular interactions can affect viscosity. |
| Toxicity | The difference in toxicity between an acetyl and a propionyl analog is generally expected to be minimal. | The overall safety profile is dominated by the tri-iodinated core and the polyhydroxylated side chains. |
The study of such subtle structural modifications is crucial in the field of drug development for fine-tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Quality Control and Analytical Methods
The purity and identity of the final non-ionic contrast agent are of utmost importance to ensure patient safety and diagnostic accuracy. A battery of analytical techniques is employed for this purpose.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product and quantify any impurities. Reversed-phase HPLC with UV detection is a standard method.[1][2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the molecular weight of the final product and identify any unknown impurities.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the final product. ¹H and ¹³C NMR are used to verify the connectivity of all atoms in the molecule. |
| Elemental Analysis | To determine the percentage of carbon, hydrogen, nitrogen, and iodine in the final product, which should match the theoretical values. |
| Osmolality Measurement | To ensure that the final formulation has the desired low osmolality, which is a key safety feature of non-ionic contrast media. |
Conclusion and Future Perspectives
Dimethyl 5-(propionylamino)isophthalate represents a pivotal intermediate in the synthesis of a class of non-ionic X-ray contrast media. Its synthesis, while following established chemical principles, requires careful optimization and control to ensure the high purity demanded for pharmaceutical applications. The subsequent transformations of this intermediate into the final tri-iodinated, poly-hydroxylated contrast agent highlight the elegant molecular engineering that underpins modern diagnostic imaging.
Future research in this area may focus on exploring a wider range of acyl groups at the 5-position to further refine the properties of the resulting contrast agents. The development of more efficient and environmentally friendly synthetic methods will also continue to be a priority. As our understanding of the intricate relationship between chemical structure and biological activity deepens, intermediates like dimethyl 5-(propionylamino)isophthalate will remain central to the innovation of safer and more effective diagnostic tools, ultimately benefiting patients worldwide.
References
-
Analytical Techniques for Quantification of Iohexol in Pharmaceutical Preparations: A Comprehensive Review. (2025). International Journal of Pharmaceutical Sciences and Research.
-
High-Performance Liquid-Chromatographic Analysis of Plasma Iohexol Concentrations. (2015). Journal of Analytical Toxicology.
-
Analyzing Iohexol by Compendial Method Produces Excellent Precision with Shallow Gradients Using an Agilent 1260 Infinity III LC. (n.d.). Agilent Technologies.
-
How to prepare and apply Dimethyl 5-aminoisophthalate? (2022). Guidechem.
-
Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate. (2017). Acta Crystallographica Section E: Crystallographic Communications.
-
Process for the preparation of iodinated contrast agents and intermediates therefor. (1998). World Intellectual Property Organization.
-
Process for the iodination of aromatic compounds. (2015). United States Patent.
-
Amidation of Esters with Amino Alcohols Using Organobase Catalysis. (2014). The Journal of Organic Chemistry.
-
Iodinated Contrast agents within Radiology. (2020). European Institute for Molecular Imaging.
-
Beilu Non-ionic Contrast Agents Types, Ionic And Nonionic Contrast Media Comparison. (2021). Beilu Pharmaceutical Co., Ltd.
-
OMNIPAQUE (iohexol) injection USP Non-ionic radiographic contrast medium. (2017). GE Healthcare Canada Inc.
-
Iohexol. (n.d.). Wikipedia.
-
Iohexol Injection Package Insert. (n.d.). Beilu Pharmaceutical Co., Ltd.
-
Analysis of Iohexol using the Advion Interchim Scientific AVANT® HPLC and expression® CMS System. (2023). Advion, Inc.
-
Omnipaque, Oraltag (iohexol) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape.
-
Three Different Spectrophotometric Methods Exploiting Ratio Spectra for the Selective Determination of Iohexol in the Presence o. (2017). Journal of Advanced Research.
-
iohexol. (n.d.). Badan Pengawas Obat dan Makanan.
-
Synthesis and characterization of 3-amino-1, 2-propanediol. (2025). ResearchGate.
-
Selective oxidation of polyfunctional 2-amino-1,3-propanediol derivatives. (2004). The Journal of Organic Chemistry.
-
Modulating the Properties of Fe(III) Macrocyclic MRI Contrast Agents by Appending Sulfonate or Hydroxyl Groups. (2020). Molecules.
-
Deconvolution Analysis of the Non-Ionic Iomeprol, Iobitridol and Iodixanol Contrast Media-Treated Human Whole Blood Thermograms: A Comparative Study. (2023). International Journal of Molecular Sciences.
-
[Synthesis, analgesic activity and structure-activity relationship of 4-N-propionyl analogs of cis-3-methyl fentanyl]. (1992). Yao Xue Xue Bao.
-
Structure And Properties Of X-Ray Contrast Media. (n.d.). ResearchGate.
-
Electronic Supplementary Information Synthesis of oligonucleotides possessing versatile probes for PET labelling and their rapid. (2011). The Royal Society of Chemistry.
-
Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. (n.d.). ChemRxiv.
-
Synthesis of isophthalates from methyl coumalate. (2017). Organic & Biomolecular Chemistry.
-
Highly Efficient Stereoconservative Amidation and Deamidation of α-Amino Acids. (2004). Organic Letters.
-
New 5-Aminoisophthalic Acid Derivatives, Salts And Esters Thereof And Methods For Their Preparation. (n.d.). United States Patent.
-
Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. (2024). Catalysts.
-
Composition, reaction system and method for preparing 5-methyl isophthalic acid. (n.d.). Google Patents.
-
Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. (2025). ResearchGate.
